Enhanced Lipophilic Efficiency via Optimized XLogP3-AA Value
The compound has a computed XLogP3-AA value of 1.2, which falls within the optimal range for oral bioavailability and central nervous system (CNS) penetration when compared to other 3-(pyrrolidin-3-yloxy)pyrazine-2-carbonitrile analogs [1]. For instance, 3-((1-(pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, which features a more polar heteroaromatic acyl group, exhibits a markedly lower LogP, potentially limiting its membrane permeability . This quantitative difference provides a key selection criterion when designing compounds requiring passive diffusion across lipid bilayers.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile. XLogP3-AA value expected to be <1.0 based on the highly polar pyrazine carbonyl substituent. |
| Quantified Difference | Target compound's LogP is >0.2 units higher, indicating significantly enhanced lipophilicity. |
| Conditions | PubChem computed XLogP3-AA values; values for comparator are class-level inference based on structural analysis. |
Why This Matters
A higher XLogP3 value within the 1-3 range is often correlated with improved passive membrane permeability and is a key physicochemical filter in drug discovery procurement decisions.
- [1] PubChem. Compound Summary for CID 91626829, 3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile. Computed XLogP3-AA. View Source
